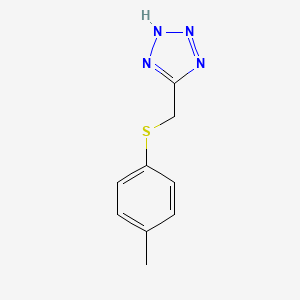

5-p-tolylsulfanylmethyl-1H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N4S |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

5-[(4-methylphenyl)sulfanylmethyl]-2H-tetrazole |

InChI |

InChI=1S/C9H10N4S/c1-7-2-4-8(5-3-7)14-6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |

InChI Key |

XJLKUYYTUMWVRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=NNN=N2 |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of 5 P Tolylsulfanylmethyl 1h Tetrazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton in a molecule. The protons of 5-p-tolylsulfanylmethyl-1H-tetrazole are found in three distinct regions: the p-substituted aromatic ring, the methylene (B1212753) (-CH₂-) bridge, and the tetrazole N-H proton.

The tolyl group exhibits a characteristic AA'BB' system for its aromatic protons. The two protons ortho to the methyl group typically appear as a doublet, as do the two protons ortho to the sulfur atom. The methyl group itself presents as a sharp singlet. The methylene protons, situated between the sulfur atom and the tetrazole ring, also appear as a singlet, shifted downfield due to the influence of the adjacent heteroatoms. The N-H proton of the tetrazole ring is often observed as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent. rsc.org

For the analogous compound, 5-(p-tolyl)-1H-tetrazole, the aromatic protons are observed at δ 7.85 (d) and δ 7.34 (d) ppm, with the methyl singlet appearing at δ 2.32 ppm. rsc.org In another related structure, 5-(4-methylbenzyl)-1H-tetrazole, the aromatic protons resonate as a multiplet at δ 7.04-7.13 ppm, the methylene protons as a singlet at δ 4.16 ppm, and the methyl protons at δ 2.20 ppm. rsc.org Based on this data, the expected chemical shifts for this compound can be predicted.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Tetrazole N-H | >16.0 | Broad Singlet |

| Aromatic H (ortho to S) | ~7.4-7.6 | Doublet |

| Aromatic H (ortho to CH₃) | ~7.2-7.3 | Doublet |

| Methylene (-S-CH₂-) | ~4.2-4.6 | Singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

Coupling constants (J) for the aromatic protons are typically in the range of 6-8 Hz for ortho coupling. researchgate.net

The ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom, providing a map of the molecule's carbon skeleton. In this compound, we expect to see signals for the tetrazole ring carbon, the methylene carbon, and the four distinct carbons of the p-tolyl group (two substituted, two unsubstituted), plus the methyl carbon.

The carbon of the tetrazole ring (C5) is significantly deshielded and typically appears in the range of δ 150-160 ppm. rsc.org The methylene carbon signal is expected around δ 30-35 ppm. The aromatic carbons have characteristic shifts, with the carbon bearing the methyl group appearing around δ 138-142 ppm and the carbon bonded to sulfur appearing at a slightly lower field. rsc.org

For comparison, in 5-(p-tolyl)-1H-tetrazole, the tetrazole carbon is at δ 155.58 ppm, and the aromatic carbons are observed at δ 141.75, 130.47, 127.42, and 121.90 ppm, with the methyl carbon at δ 21.55 ppm. rsc.org For 5-(4-methylbenzyl)-1H-tetrazole, the tetrazole carbon is at δ 155.90 ppm, the methylene carbon at δ 29.02 ppm, and the methyl carbon at δ 21.12 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Tetrazole C5 | ~155 |

| Aromatic C (ipso, attached to CH₃) | ~140 |

| Aromatic C (ipso, attached to S) | ~135 |

| Aromatic C (ortho to S) | ~130-133 |

| Aromatic C (ortho to CH₃) | ~129-131 |

| Methylene (-S-CH₂-) | ~30 |

| Methyl (-CH₃) | ~21 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range (2- and 3-bond) correlations between protons and carbons. pnrjournal.com

For this compound, an HMBC spectrum would be expected to show the following key correlations:

A correlation between the methylene protons (-CH₂-) and the tetrazole ring carbon (C5), confirming the C-C bond.

Correlations between the methylene protons (-CH₂-) and the aromatic carbon attached to the sulfur atom, confirming the S-CH₂-Aryl linkage.

Correlations between the aromatic protons and their neighboring carbons, as well as the methyl protons with the ipso- and ortho-aromatic carbons, confirming the structure of the tolyl group.

These correlations provide definitive proof of the connectivity of the molecular fragments, leaving no ambiguity in the final structural assignment.

The synthesis of 5-substituted tetrazoles from nitriles can potentially yield two different regioisomers: the 1H-tetrazole (or 1,5-disubstituted) and the 2H-tetrazole (or 2,5-disubstituted) tautomers. pnrjournal.com These isomers exist in equilibrium, and their ratio can be influenced by factors like solvent polarity. researchgate.net

NMR spectroscopy is the primary method for distinguishing between these two forms. The chemical shifts of the ring carbons and the remaining ring proton (if present) are different for each isomer. Furthermore, in cases where the substituent on the nitrogen atom contains protons, Nuclear Overhauser Effect (NOE) difference spectroscopy can be employed. Irradiation of the N-substituent protons will show an NOE enhancement with the protons on the C5-substituent only in the 1,5-disubstituted isomer due to their spatial proximity, an effect that is absent in the 2,5-disubstituted isomer.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, rocking). It is an excellent technique for identifying the presence of specific functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. A broad absorption in the region of 3000-3400 cm⁻¹ is typically assigned to the N-H stretching vibration of the tetrazole ring. rsc.org The C-H stretching vibrations of the aromatic and aliphatic (methyl and methylene) groups are expected in the 2850-3100 cm⁻¹ range.

The tetrazole ring itself gives rise to several characteristic vibrations. Stretching vibrations of the C=N and N=N bonds within the ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes are found at lower wavenumbers, often between 900 and 1200 cm⁻¹. researchgate.net For the closely related 5-(p-tolyl)-1H-tetrazole, characteristic FT-IR peaks are observed at 2917, 1609, 1159, and 818 cm⁻¹. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3400 | N-H Stretch | Tetrazole Ring |

| ~2850-3100 | C-H Stretch | Aromatic/Aliphatic |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1400-1550 | C=N, N=N Stretch | Tetrazole Ring |

| ~1000-1200 | Ring Vibrations | Tetrazole Ring |

| ~820 | C-H Out-of-plane Bend | p-disubstituted Aromatic |

This combination of spectroscopic data provides a comprehensive and unambiguous structural characterization of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. In the analysis of sulfur-containing tetrazole derivatives, such as 5-(benzylthio)-1H-tetrazole, FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. pnrjournal.com The selection rules for Raman scattering differ from those for infrared absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. For instance, vibrations involving symmetric bonds or non-polar functional groups tend to produce strong Raman signals. In the context of this compound, FT-Raman would be instrumental in identifying key structural features.

Detailed Assignment of Characteristic Vibrational Bands (e.g., N-H, C-S, N-N Stretches, CH₂ Scissoring)

The vibrational spectrum of this compound and its analogues presents a series of characteristic bands that can be assigned to specific functional groups and vibrational modes. These assignments are often supported by computational methods like Density Functional Theory (DFT) calculations. pnrjournal.com

A detailed assignment of these bands for a related compound, 5-(benzylthio)-1H-tetrazole, reveals several key vibrational frequencies. pnrjournal.com For example, the CH₂ scissoring vibration is typically observed around 1432 cm⁻¹. pnrjournal.com The N-H out-of-plane bending can be challenging to assign definitively as its position is sensitive to intermolecular interactions. pnrjournal.com The C-S stretching vibrations are often found in the range of 445-465 cm⁻¹, though they may be mixed with other bending and stretching modes. pnrjournal.com The N=N stretching vibration within the tetrazole ring is identified at approximately 1329.03 cm⁻¹. pnrjournal.com Infrared spectra of free tetrazole groups typically exhibit characteristic peaks in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

Table 1: Characteristic Vibrational Bands for a Related Tetrazole Analogue

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| CH₂ Scissoring | 1432 | pnrjournal.com |

| N=N Stretch | 1329.03 | pnrjournal.com |

| C-S Stretch | 445-465 | pnrjournal.com |

| Free Tetrazole Group | 1639.9-1340, 1200-900 | pnrjournal.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. For various tetrazole derivatives, HRMS has been successfully employed to verify their chemical formulas. mdpi.commdpi.comresearchgate.net For instance, in the characterization of 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, HRMS was used to confirm the synthesized structure. mdpi.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many tetrazole derivatives. canada.ca ESI-MS typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the straightforward determination of the molecular weight. canada.camassbank.eu This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. canada.camdpi.comeur.nlnih.gov The analysis of various pharmacologically active compounds and metabolites has been successfully carried out using ESI-MS. mdpi.comeur.nlnih.govnih.gov

Collision-Induced Dissociation (CID) for Fragmentation Pathway Elucidation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment ions and gain structural information. nih.govnih.gov In a CID experiment, precursor ions selected from the initial mass spectrum are accelerated and collided with a neutral gas. nih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. This method is invaluable for distinguishing between isomers and identifying the connectivity of atoms within a molecule. Isotope-selective CID-MS/MS can further aid in confirming the chemical formula of fragment ions, thereby helping to establish characteristic fragmentation pathways. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For example, the crystal structure of 5-p-tolyl-1H-tetrazole revealed that the molecule possesses crystallographic mirror symmetry and that symmetry-related molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains. nih.gov In the solid state, the phenyl and tetrazole rings were found to be nearly coplanar. nih.gov In other tetrazole derivatives, X-ray diffraction has shown that the tetrazole and phenyl rings can be nearly perpendicular to each other. researchgate.net This highlights the importance of empirical structural determination for understanding the solid-state conformation of these compounds.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While a dedicated single-crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, the crystallographic analysis of the closely related analogue, 5-p-tolyl-1H-tetrazole, offers significant insights into the structural characteristics that can be extrapolated to the target molecule. The determination of the crystal structure of 5-p-tolyl-1H-tetrazole was achieved through single-crystal X-ray diffraction, a powerful technique that provides precise atomic coordinates within the crystal lattice. nih.gov This method is indispensable for the unambiguous determination of the absolute structure of a molecule. The general procedure involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the intensities and positions of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the atomic positions, and thus the entire molecular structure, can be determined.

The data collection for 5-p-tolyl-1H-tetrazole was performed using a diffractometer with Mo Kα radiation. nih.gov The structure was then solved and refined using established crystallographic software packages. Such analyses are crucial for confirming the connectivity of atoms and for providing the foundational data for a detailed examination of the molecule's geometry and intermolecular interactions. The synthesis of various 5-substituted 1H-tetrazoles is often characterized using techniques like FT-IR and NMR, with X-ray diffraction being the ultimate tool for structural confirmation. scielo.org.za

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

The intramolecular geometry of a molecule, comprising its bond lengths, bond angles, and dihedral angles, is fundamental to understanding its chemical behavior and reactivity. For 5-p-tolyl-1H-tetrazole, the single-crystal X-ray diffraction data reveals a set of precise geometric parameters. nih.gov The tetrazole ring is essentially planar, a common feature for this heterocyclic system. The bond lengths within the tetrazole and phenyl rings are within the expected ranges for similar structures.

Table 1: Selected Intramolecular Geometric Parameters for 5-p-Tolyl-1H-tetrazole

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| C1–C2 | 1.3905 (18) |

| C1–C7 | 1.460 (3) |

| C7–N1 | 1.3306 (17) |

| N1–N2 | 1.3494 (14) |

| N2–N3 (symmetry generated) | 1.2937 (14) |

| N3–N4 (symmetry generated) | 1.3628 (15) |

| C4–C8 | 1.506 (3) |

| Bond Angles (°) | |

| C2–C1–C7 | 120.94 (16) |

| N1–C7–C1 | 126.98 (15) |

| C7–N1–N2 | 105.82 (12) |

| Dihedral Angles (°) | |

| Phenyl Ring - Tetrazole Ring | 2.67 (9) |

Data sourced from the crystallographic study of 5-p-tolyl-1H-tetrazole. nih.gov

Identification of Crystallographic Symmetry and Molecular Conformation in the Crystal Lattice

The crystal structure of 5-p-tolyl-1H-tetrazole is characterized by a specific crystallographic symmetry. It crystallizes in the orthorhombic space group Pnma. nih.gov The asymmetric unit contains half of the molecule, with the other half being generated by a mirror plane. This indicates that the molecule possesses crystallographic mirror symmetry in the solid state. The mirror plane bisects the tolyl group and the tetrazole ring. nih.gov

Table 2: Crystallographic Data for 5-p-Tolyl-1H-tetrazole

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 4.5370 (15) |

| b (Å) | 17.729 (5) |

| c (Å) | 9.778 (2) |

| V (ų) | 786.5 (4) |

| Z | 4 |

Data sourced from the crystallographic study of 5-p-tolyl-1H-tetrazole. nih.gov

Characterization of Intermolecular Interactions (e.g., N-H···N Hydrogen Bonding, π···π Stacking)

Intermolecular interactions are the forces that hold molecules together in the crystal lattice and are crucial in determining the physical properties of a solid. In the crystal structure of 5-p-tolyl-1H-tetrazole, two primary types of intermolecular interactions are observed: N-H···N hydrogen bonding and π···π stacking. nih.gov

The N-H group of the tetrazole ring acts as a hydrogen bond donor, while one of the nitrogen atoms of an adjacent tetrazole ring acts as an acceptor. This results in the formation of chains of molecules linked by N-H···N hydrogen bonds. nih.gov This type of hydrogen bonding is a very common and structurally directing interaction in the crystal structures of 1H-tetrazoles.

Table 3: Hydrogen Bond Geometry for 5-p-Tolyl-1H-tetrazole

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1···N1 | 0.87 (3) | 1.94 (3) | 2.806 (2) | 171 (3) |

Data sourced from the crystallographic study of 5-p-tolyl-1H-tetrazole. D, H, and A denote the donor atom, hydrogen atom, and acceptor atom, respectively. nih.gov

Investigation of Conformational and Atomic Disorder Phenomena

In some crystal structures, it is possible to observe disorder, where a molecule or a part of a molecule occupies more than one position in the crystal lattice. In the case of 5-p-tolyl-1H-tetrazole, the hydrogen atom of the N-H group is disordered over two nitrogen atoms of the tetrazole ring. nih.gov This is a common feature in 1H-tetrazoles and reflects the tautomeric nature of the tetrazole ring. The methyl hydrogen atoms were also modeled as being disordered over two positions. nih.gov

For this compound, the flexible sulfanylmethyl linker could potentially lead to conformational disorder in the crystal structure, where the linker adopts multiple orientations. The investigation of such disorder requires careful analysis of the electron density map and often involves refining the disordered fragments with partial occupancies. In some complex organic molecules, disorder in flexible side chains, such as ethyl ester groups, has been observed and modeled. ajol.info

Other Relevant Analytical Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions, Chromatographic Purity Analysis)

Beyond single-crystal X-ray diffraction, other analytical techniques are essential for a full characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For tetrazole derivatives, the electronic spectrum can provide information about the π-system of the molecule. Unsubstituted tetrazole absorbs in the vacuum UV region, but the introduction of chromophoric groups, such as the p-tolyl group, shifts the absorption to longer wavelengths. nist.govresearchgate.net For instance, the UV-Vis spectrum of a tetrazole derivative in the presence of DNA showed a decrease in absorption intensity, indicating an interaction between the molecule and DNA. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to the π-π* transitions of the tetrazole and p-tolyl rings.

Chromatographic Purity Analysis: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of a synthesized compound. HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector, such as a UV detector, the purity of the target compound can be determined, and any impurities can be identified and quantified. For example, HPLC with UV detection has been used to monitor the decomposition of a 5-substituted-1H-tetrazole under high-temperature conditions. This technique would be crucial for ensuring the purity of this compound before further analysis or application.

Computational Chemistry Studies on 5 P Tolylsulfanylmethyl 1h Tetrazole and Analogous Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the theoretical investigation of tetrazole compounds. taylorfrancis.com These methods allow for a detailed examination of the molecular and electronic properties that govern the reactivity and stability of these heterocyclic systems.

Density Functional Theory (DFT) stands out as a robust and widely used computational method for studying tetrazole derivatives. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a range of molecular modeling tasks, from geometry optimization to the prediction of spectroscopic data. The B3LYP functional combined with a 6-311G basis set is a common level of theory for these types of calculations. scilit.com

The first step in the computational analysis of 5-p-tolylsulfanylmethyl-1H-tetrazole involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For a molecule with flexible side chains, such as the p-tolylsulfanylmethyl group, exploring the conformational landscape is essential. This involves identifying different stable conformers that arise from the rotation around single bonds.

DFT calculations provide access to a wealth of electronic properties that are crucial for understanding the chemical behavior of this compound. Key parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov

Other important electronic properties that can be calculated include:

Delocalization Energies: These energies quantify the stabilization gained from the delocalization of π-electrons within the aromatic tetrazole ring and the phenyl group.

Ionization Potentials and Electron Affinities: These properties relate to the ease of removing an electron from the molecule and the ability of the molecule to accept an electron, respectively.

Below is a table of hypothetical electronic properties for this compound, based on typical values for similar tetrazole derivatives.

| Property | Hypothetical Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 3.5 |

| Ionization Potential (eV) | 8.1 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) spectra. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities for this compound. scilit.com These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands.

Characteristic vibrational frequencies for 5-substituted tetrazoles include:

N-H stretching: Typically observed in the region of 3400-3500 cm⁻¹. kashanu.ac.ir

C=N and N=N stretching in the tetrazole ring: These appear in the range of 900-1600 cm⁻¹. pnrjournal.com

C-S stretching: Expected in the 600-800 cm⁻¹ region. pnrjournal.com

Out-of-plane ring vibrations: Occur at lower frequencies. scilit.com

A table of predicted characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2950 |

| C=N/N=N Ring Stretch | 1550 |

| C=N/N=N Ring Stretch | 1480 |

| CH₂ Scissoring | 1420 |

| Tetrazole Ring Breathing | 1100 |

| C-S Stretch | 720 |

Note: These frequencies are illustrative and are subject to scaling factors often applied in computational studies to better match experimental data.

The nature of the substituent at the 5-position of the tetrazole ring significantly influences the electronic properties and aromaticity of the ring. researchgate.netcdnsciencepub.com Electron-donating groups tend to decrease the aromaticity of the tetrazole ring, while electron-withdrawing groups generally enhance it. researchgate.netcdnsciencepub.com The p-tolylsulfanylmethyl group is expected to have a nuanced effect. The sulfur atom can act as a weak electron-donating group through resonance, while the tolyl group itself is weakly electron-donating.

Density Functional Theory (DFT) Applications for Molecular Modeling

Tautomerism Investigations of 5-Substituted 1H-Tetrazoles

5-Substituted tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov In the gas phase, the 2H-tautomer is generally more stable, while in solution and in the solid state, the 1H-tautomer is often the predominant form. nih.gov Theoretical calculations are instrumental in determining the relative stabilities of these tautomers.

Computational studies on the tautomerism of tetrazole derivatives have shown that the energy difference between the 1H and 2H forms is typically small, and can be influenced by the nature of the substituent and the surrounding environment (e.g., solvent effects). researchgate.net For this compound, it is expected that the 1H-tautomer would be the more stable form in condensed phases. The presence of a proton on either the N1 or N2 nitrogen of the tetrazole ring can significantly impact its hydrogen bonding capabilities and its interactions with biological targets.

Comparative Stability of 1H- and 2H-Tautomers in Different Phases (Gas, Solution, Solid)

The tetrazole ring system exists in two primary tautomeric forms: the 1H- and 2H-tautomers. For 5-substituted tetrazoles, this equilibrium is between the 1,5- and 2,5-disubstituted analogues. Computational studies, corroborated by experimental evidence on various tetrazole derivatives, have established a clear trend in the relative stability of these tautomers, which is highly dependent on the surrounding medium. uq.edu.aunih.gov

In the gas phase , the 2H-tautomer is consistently predicted to be the more stable form. uq.edu.aunih.gov This preference is attributed to the intrinsic electronic properties of the isolated molecule. High-level ab initio molecular orbital calculations on the parent tetrazole confirm that the 2H-form is energetically preferred in the absence of external interactions. uq.edu.au

In solution , the equilibrium shifts, and the 1H-tautomer becomes the predominant species. nih.govmdpi.com The stability of the 1H-tautomer increases with the polarity of the solvent. This is because the 1H-tautomer is significantly more polar than the 2H-form, and it is therefore better stabilized by the dielectric medium of a polar solvent through dipole-dipole interactions. uq.edu.au In nonpolar solutions, both the 1H and 2H forms may exist in comparable amounts. uq.edu.au

In the solid state , crystallographic data for tetrazole and its derivatives generally show the exclusive presence of the 1H-tautomer. iosrjournals.org The organized structure of the crystal lattice, with its potential for strong intermolecular interactions like hydrogen bonding, favors the packing of the more polar 1H-tautomer.

Computational Determination of Energetic Differences and Tautomeric Equilibria

Quantum chemical calculations are instrumental in quantifying the subtle energy differences that govern tautomeric equilibria. By employing methods like Density Functional Theory (DFT) and high-level ab initio calculations, researchers can predict the free energy change (ΔG) for the tautomerization process.

For the parent tetrazole molecule, computational studies have provided precise energetic values that illustrate the phase-dependent stability. The calculated free energy changes for the conversion of 1H-tetrazole to 2H-tetrazole highlight the influence of the environment. uq.edu.au

Table 1: Calculated Free Energy Change for 1H-Tetrazole to 2H-Tetrazole Tautomerization in Different Phases

| Phase | Dielectric Constant (ε) | Calculated ΔG (kJ/mol) | More Stable Tautomer |

|---|---|---|---|

| Gas Phase | 1 | -7 | 2H-Tetrazole |

| Nonpolar Solution | 2 | +1 | 1H-Tetrazole (slightly) |

| Polar Solution | 40 | +12 | 1H-Tetrazole |

Data sourced from high-level ab initio calculations. uq.edu.au

Furthermore, computational methods can be used to analyze the electronic properties that contribute to the stability of related compounds, such as the N-alkylated products of tetrazoles. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. DFT calculations on analogous alkylated aminomethyl-tetrazoles show a discernible difference in this energy gap between the two possible regioisomers. mdpi.com

Table 2: Calculated Quantum Chemical Parameters for N-Alkylated Tetrazole Regioisomers

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,5-disubstituted isomer | -0.29 | -0.09 | 0.20 |

| 2,5-disubstituted isomer | -0.28 | -0.10 | 0.18 |

Data from DFT/B3LYP calculations on an analogous system. mdpi.com

The smaller energy gap for the 2,5-disubstituted isomer suggests it is more reactive, which correlates with experimental findings where it is often the major product. mdpi.com

Mechanistic Studies of Intramolecular Prototropic Shifts

The conversion between 1H- and 2H-tetrazole tautomers occurs via a proton transfer reaction. In an isolated molecule, this is an intramolecular process known as a prototropic shift. Computational studies have elucidated the mechanism of this transfer, identifying it as a mdpi.comresearchgate.net hydrogen shift between the adjacent nitrogen atoms of the tetrazole ring. uq.edu.au

These theoretical investigations model the transition state of the reaction, which is the highest energy point along the reaction coordinate. The geometry of this transition state and the energy required to reach it (the activation barrier) are critical for understanding the reaction kinetics. For the parent tetrazole, the calculated barrier for the intramolecular proton transfer is substantial, suggesting the uncatalyzed process is slow. uq.edu.aupsu.edu

The mechanism can be significantly influenced by the presence of other molecules, particularly in solution or the solid state. Computational models have shown that proton-accepting molecules, such as ammonia (B1221849) or other bases, can facilitate the proton transfer by creating a molecular bridge. psu.edu This assistance lowers the activation energy for the shift, making the tautomerization process much faster than it would be in an isolated state. This highlights that while the shift is fundamentally intramolecular, it can be catalyzed by intermolecular interactions.

Computational Insights into Reaction Mechanisms and Kinetics

Beyond tautomerism, computational chemistry offers a deep understanding of the mechanisms and kinetics of chemical reactions involving the tetrazole ring. By modeling reaction pathways, transition states, and intermediates, it is possible to predict reaction outcomes and explain observed phenomena like regioselectivity.

Prediction of Activation Barriers for Chemical Transformations

The activation barrier (or activation energy, Ea) is the minimum energy required to initiate a chemical reaction. Computational methods, particularly DFT, are widely used to calculate these barriers, providing a quantitative measure of a reaction's feasibility and rate. iosrjournals.orgnih.govnih.gov

For the fundamental process of tetrazole tautomerization, the predicted activation barriers are quite high, indicating that the transformation is not spontaneous at room temperature without a catalyst. uq.edu.aupsu.edu These values underscore the stability of the individual tautomers once formed.

Table 3: Computationally Predicted Activation Barriers for Tetrazole Isomerization

| Reaction | Computational Method | Phase | Activation Barrier (kJ/mol) |

|---|---|---|---|

| 1H-Tetrazole → 2H-Tetrazole | ab initio | Gas | 207 |

| 2H-Tetrazole Proton Transfer (degenerate) | B3LYP/6-311++G** | Gas | 210 |

| Unsubstituted Tetrazole Tautomerization | B3LYP/6-311++G** | Gas | ~226 (53.97 kcal/mol) |

| 5-Nitro-1H-tetrazole Tautomerization | cc-pVTZ | Gas | ~246 (58.69 kcal/mol) |

Data compiled from various computational studies. uq.edu.auiosrjournals.orgpsu.edu

As shown in the table, substituents can have a modest effect on the activation barrier. iosrjournals.org The inclusion of a solvent or catalyst in the computational model can drastically lower these predicted barriers, aligning theoretical predictions with real-world reaction conditions. psu.edu

Theoretical Understanding of Regioselectivity in N-Alkylation Reactions

A key reaction of 5-substituted-1H-tetrazoles is N-alkylation, which can produce two different regioisomers: the 1,5- and 2,5-disubstituted products. The ratio of these products is determined by the regioselectivity of the reaction. Computational chemistry has proven invaluable in explaining and predicting this selectivity. mdpi.comresearchgate.netrsc.org

The reaction proceeds via the tetrazolate anion, where the negative charge is delocalized over the nitrogen atoms. The regioselectivity of the subsequent alkylation depends on several factors that can be modeled computationally:

Nucleophilicity of Nitrogen Atoms: Calculations of the electrostatic potential (ESP) and Fukui functions can determine which nitrogen atom (N1 or N2) is more nucleophilic and thus more likely to attack the electrophilic alkylating agent. mdpi.com

Transition State Stability: The reaction can be under kinetic control, meaning the product that is formed fastest will predominate. By calculating the activation energies for the two possible reaction pathways (alkylation at N1 vs. N2), the preferred product can be predicted. The pathway with the lower transition state energy will be faster. researchgate.net

In many cases, including reactions of systems analogous to this compound, the 2,5-disubstituted isomer is the major product. mdpi.comrsc.org DFT calculations have successfully rationalized this by showing that the 2,5-isomer is often the more thermodynamically stable product. mdpi.com

Chemical Reactivity and Advanced Transformations of 5 P Tolylsulfanylmethyl 1h Tetrazole Derivatives

N-Alkylation Reactions: Regiocontrol and Synthetic Utility

The N-alkylation of 5-substituted-1H-tetrazoles, including 5-p-tolylsulfanylmethyl-1H-tetrazole, is a foundational transformation that introduces molecular diversity. A significant challenge in this area is controlling the regioselectivity of the alkylation, as the tetrazole anion can be alkylated at either the N-1 or N-2 position, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers.

The regioselectivity of these reactions is influenced by a variety of factors, including the nature of the substituent at the 5-position, the type of alkylating agent used, the solvent, and the reaction conditions. Generally, the formation of the 2,5-disubstituted isomer is favored. This preference can be explained by considering both kinetic and thermodynamic factors. The N-2 position is often more sterically accessible, and the resulting 2,5-disubstituted product can be thermodynamically more stable.

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide showed that two separable regioisomers were formed. The structures of these isomers were determined using 1H and 13C NMR spectroscopy, with the 13C NMR chemical shifts of the tetrazole ring carbon being a key diagnostic tool. Typically, the signal for the tetrazole carbon in 2,5-disubstituted derivatives is deshielded by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomers.

A novel method for the N-alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium species as the alkylating agent. This method has been shown to be compatible with a range of functional groups, including thiocyanates, leading preferentially to 2-alkyl-5-(substituted-thio)tetrazoles.

Table 1: Regioselective N-Alkylation of 5-Substituted Tetrazoles

| Entry | 5-Substituent | Alkylating Agent | Product(s) | Ratio (N-1:N-2) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | -CH₂-S-p-Tolyl | Benzyl bromide | 1-Benzyl- and 2-Benzyl- isomers | Data not available | Data not available | N/A |

| 2 | -CH₂-NH-CO-Ph | Benzyl bromide | 1-Benzyl- and 2-Benzyl- isomers | 45:55 | 74 | |

| 3 | -Ph | Diazonium from Aniline | 1-Phenyl- and 2-Phenyl- isomers | 1:2.3 | 85 | |

| 4 | -S-CH₂-Ph | Methyl iodide | 1-Methyl- and 2-Methyl- isomers | Data not available | 92 |

Carbon-Hydrogen (C-H) Deprotonation and Subsequent Electrophilic Reactions

The methylene (B1212753) bridge connecting the p-tolylsulfanyl group to the tetrazole ring in this compound presents a site for potential C-H activation. Deprotonation at this position would generate a carbanion that could, in principle, react with various electrophiles, offering a pathway for further functionalization.

For instance, the lithiation-substitution of N-protected 5-propyltetrazole has been demonstrated, although the choice of the N-protecting group is crucial to avoid side reactions like rearrangement to 1,3,4-oxadiazoles. The trityl group has been successfully employed for this purpose.

Table 2: C-H Functionalization of 5-Alkyltetrazole Derivatives

| Entry | Substrate | Base | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Trityl-5-propyltetrazole | n-BuLi | Acetone | No reaction | 0 | |

| 2 | N-(2,6-difluorophenyl)-5-propyltetrazole | s-BuLi | Acetone | Adduct | 97 | |

| 3 | N-(2,6-difluorophenyl)-5-propyltetrazole | s-BuLi | Benzaldehyde | Adduct | 95 | |

| 4 | N-(2,6-difluorophenyl)-5-propyltetrazole | s-BuLi | Iodine | Iodide | 85 |

Advanced Cycloaddition Reactions and Decomposition Pathways

A hallmark reaction of 2,5-disubstituted tetrazoles is their thermal decomposition, which leads to the extrusion of molecular nitrogen and the formation of highly reactive nitrile imine intermediates. This transformation provides a powerful tool for the generation of these 1,3-dipoles in situ.

While specific thermal decomposition studies on this compound derivatives are not explicitly detailed in the available literature, the general principle applies. The N-substituted derivative, for example, 2-alkyl-5-(p-tolylsulfanylmethyl)-2H-tetrazole, would be the precursor for generating the corresponding p-tolylsulfanylmethylnitrilimine. The temperature required for this decomposition can vary depending on the substituents on the tetrazole ring.

The nitrile imines generated from the thermal decomposition of tetrazoles are transient species that readily undergo 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles. This provides a versatile method for the synthesis of various five-membered heterocyclic compounds. Common dipolarophiles include alkenes, alkynes, nitriles, and isocyanates.

The reaction of a nitrile imine with an alkyne, for instance, leads to the formation of a pyrazole. The regioselectivity of these cycloadditions is a key consideration and is influenced by the electronic and steric properties of both the nitrile imine and the dipolarophile.

Photochemical activation provides an alternative to thermal methods for inducing transformations in tetrazole derivatives. UV irradiation can lead to the cleavage of the tetrazole ring and the formation of various reactive intermediates.

A notable photochemical reaction is the UV-induced formation of 1,3,4-oxadiazoles from 5-substituted tetrazoles and carboxylic acids. This reaction is believed to proceed through an intermediate nitrile imine, which is generated photochemically. This method offers a milder alternative to traditional thermolytic approaches and has been successfully applied in flow chemistry.

Table 3: Synthesis of 1,3,4-Oxadiazoles via Photochemical Activation

| Entry | Tetrazole | Carboxylic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5-Phenyl-1H-tetrazole | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 93 | |

| 2 | 5-Phenyl-1H-tetrazole | 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 85 | |

| 3 | 5-Phenyl-1H-tetrazole | Pent-4-enoic acid | 2-(But-3-en-1-yl)-5-phenyl-1,3,4-oxadiazole | 63 | |

| 4 | 5-(4-Methoxyphenyl)-1H-tetrazole | 4-Methoxybenzoic acid | 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole | 88 |

Applications of 5 P Tolylsulfanylmethyl 1h Tetrazole in Materials Science and Specialized Organic Synthesis

Development of Energetic Materials

The tetrazole skeleton is a cornerstone in the design of high-nitrogen energetic materials. nih.gov Its high nitrogen content and significant positive heat of formation are advantageous for applications requiring rapid energy release, producing environmentally benign dinitrogen (N₂) gas as a primary decomposition product. tandfonline.com Compounds built upon the tetrazole ring are investigated for their potential as high-energy-density materials (HEDMs). nih.govtandfonline.com The development of these materials often involves coupling tetrazole moieties with other nitrogen-rich heterocycles or explosophoric groups to enhance performance. rsc.orgrsc.org

While specific energetic data for 5-p-tolylsulfanylmethyl-1H-tetrazole is not prominently documented, the general strategy involves using the tetrazole ring as a scaffold. nih.gov The presence of multiple N-N and C-N covalent bonds within the tetrazole ring contributes to a high heat of formation, which is a key characteristic of energetic materials. tandfonline.comrsc.org Research in this field often focuses on creating salts from tetrazole-based anions and nitrogen-rich cations or introducing nitro and nitramine groups to improve density and detonation properties. rsc.orgdtic.milresearchgate.net For instance, pyrazole-tetrazole hybrids and their nitramine derivatives have shown detonation velocities and pressures comparable to traditional explosives like RDX. rsc.org The inclusion of a sulfur atom, as in the p-tolylsulfanylmethyl group, could influence the compound's decomposition pathway and energetic output, a factor considered in the rational design of new energetic materials.

Role as Acidic Activators in Oligonucleotide Synthesis

In the automated solid-phase synthesis of DNA and RNA, the phosphoramidite (B1245037) method is the standard approach. This process relies on an acidic activator to catalyze the coupling of a phosphoramidite monomer to the growing oligonucleotide chain. tcichemicals.comsigmaaldrich.com The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the 5'-hydroxyl group of the chain. sigmaaldrich.com

While 1H-tetrazole was the original activator, more potent alternatives have been developed to increase the rate and efficiency of the coupling reaction, especially for sterically demanding monomers used in RNA synthesis. researchgate.netglenresearch.com this compound is a structural analog of highly effective activators such as 5-benzylthio-1H-tetrazole (BTT) and 5-ethylthio-1H-tetrazole (ETT). tcichemicals.comresearchgate.net These thioether-containing tetrazoles are more acidic than 1H-tetrazole, which accelerates the critical activation step. researchgate.netglenresearch.com The increased acidity is a key factor in their enhanced performance, leading to significantly shorter coupling times. glenresearch.com For example, BTT can reduce coupling times for RNA synthesis from 10-15 minutes down to approximately 3 minutes compared to 1H-tetrazole. glenresearch.com The activity of these tetrazole derivatives is often correlated with their pKa value; a lower pKa generally indicates a more efficient activator. google.com

| Activator Compound | pKa Value | Reference |

|---|---|---|

| 5-(bis-3,5-trifluoromethylphenyl)-1H-tetrazole | 3.4 | researchgate.net |

| 5-(4-nitrophenyl)-1H-tetrazole | 3.7 | researchgate.netgoogle.com |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | researchgate.netglenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | researchgate.netglenresearch.com |

| 1H-Tetrazole | 4.9 | researchgate.netgoogle.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | google.comglenresearch.com |

Precursors and Building Blocks for Nitrogen-Containing Heterocycles

5-Substituted-1H-tetrazoles, including this compound, are valuable intermediates in synthetic organic chemistry. acs.org They serve as versatile building blocks for constructing more complex, nitrogen-rich heterocyclic systems. A common and efficient method for their synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by zinc or other metal salts. acs.orgorganic-chemistry.orgnih.gov

Once formed, the 5-substituted tetrazole can undergo further chemical transformations. The tetrazole ring itself is a stable scaffold, but the substituent at the 5-position can be modified. For a compound like this compound, the sulfur atom provides a reactive site for further functionalization, such as oxidation or substitution reactions. Furthermore, the entire tetrazole ring can act as a synthon in the creation of other heterocyclic structures. acs.org For instance, UV-induced decomposition of tetrazoles can generate highly reactive nitrile imine intermediates, which can participate in cycloaddition reactions to form different heterocyclic rings. researchgate.net This reactivity makes 5-substituted tetrazoles key precursors for a diverse array of functionalized molecules in materials science and medicinal chemistry. researchgate.netmostwiedzy.pl

Monomeric Applications in Polymer Chemistry for Nitrogen-Rich Macromolecular Compounds

There is growing interest in developing nitrogen-rich polymers for applications ranging from energetic binders to advanced biomaterials. uni-muenchen.deresearchgate.netacs.org The tetrazole moiety is an ideal component for these polymers due to its high nitrogen content, thermal stability, and aromatic nature. lookchem.comresearchgate.net

Polymers containing tetrazole units can be synthesized through two main strategies: the polymerization of a vinyl-functionalized tetrazole monomer or the post-polymerization modification of a precursor polymer. energetic-materials.org.cnresearchgate.netacs.org For example, poly(5-vinyltetrazole) can be synthesized either by the radical polymerization of 5-vinyltetrazole or through the chemical conversion of polyacrylonitrile (B21495) using an azide salt. energetic-materials.org.cnacs.org

While this compound is not a vinyl monomer itself, it represents a scaffold that could be functionalized to become polymerizable. A more direct application relates to modern polymerization techniques like thiol-ene reactions. nih.govwikipedia.org Thiol-ene polymerization is a "click chemistry" reaction where a thiol adds across an alkene, often initiated by UV light. nih.govnih.gov Recently, this method has been used to create novel polymers decorated with tetrazole rings by reacting tetrazole-containing diene monomers with dithiol monomers. researchgate.net The "p-tolylsulfanyl" (p-tolylthio) group in this compound is a thioether, and related thiol compounds could potentially be used in such polymerization schemes to incorporate the tetrazole functionality into macromolecular structures. This approach allows for the synthesis of well-defined, nitrogen-rich polymers with tunable properties. lookchem.comicm.edu.plrsc.org

Structural Considerations for Isosteric Replacements of Carboxylic Acids in Chemical Design

In medicinal chemistry and drug design, the carboxylic acid group is a common functional group but can be associated with poor metabolic stability and pharmacokinetic properties. nih.gov Bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are often used to replace the carboxylic acid moiety. The 5-substituted-1H-tetrazole ring is one of the most successful and widely used bioisosteres for a carboxylic acid. researchgate.netacs.orgnih.govnih.gov

The utility of the tetrazole ring as a carboxylic acid mimic stems from several key structural and electronic similarities. Both groups are acidic, with pKa values in a similar range, and both possess a planar geometry. nih.gov This allows the tetrazole to engage in similar electrostatic and hydrogen-bonding interactions with biological targets as the carboxylic acid it replaces. nih.gov However, the tetrazole ring is metabolically more robust and generally more lipophilic, which can lead to improved absorption and bioavailability of a drug candidate. researchgate.net The delocalized electronic nature and larger size of the tetrazole ring compared to a carboxylic acid can also offer different or enhanced interactions with a target receptor. nih.govwisc.edu Therefore, replacing a carboxylic acid with a 5-substituted tetrazole, such as this compound, is a key strategy in chemical design to optimize the physicochemical and pharmacological properties of a molecule. acs.orgnih.gov

| Property | Carboxylic Acid Group (-COOH) | 5-Substituted-1H-tetrazole Group | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.5 - 5.0 | ~4.5 - 4.9 | nih.gov |

| Geometry | Planar | Planar | nih.gov |

| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally resistant to metabolic conjugation | researchgate.net |

| Lipophilicity | Lower | Higher | researchgate.net |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and multiple N atoms act as acceptors | nih.gov |

Future Research Directions and Unexplored Avenues for 5 P Tolylsulfanylmethyl 1h Tetrazole Research

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of tetrazoles often involves the [3+2] cycloaddition of nitriles and azides, which can require harsh conditions or the use of potentially toxic and explosive reagents like hydrazoic acid. researchgate.netnih.gov A primary focus for future research on 5-p-tolylsulfanylmethyl-1H-tetrazole should be the development of greener, safer, and more efficient synthetic methodologies.

Emerging strategies in green chemistry offer promising alternatives. kuleuven.be Multicomponent reactions (MCRs), for instance, provide a step- and atom-economical approach by combining multiple starting materials in a single pot, thereby reducing waste and simplifying procedures. nih.govbohrium.comnih.gov The exploration of MCRs for constructing the this compound scaffold could significantly enhance synthetic efficiency. bohrium.com

Furthermore, the use of environmentally benign solvents like water or deep eutectic solvents, or conducting reactions under solvent-free conditions, represents another critical avenue. kuleuven.bersc.org These approaches, often coupled with energy-efficient activation methods such as microwave irradiation, can lead to cleaner reactions with higher yields. rsc.org The application of photocatalysis, which uses light to drive chemical reactions under mild conditions, is a novel frontier in tetrazole synthesis that could be adapted for the target molecule. nih.govnih.govresearchgate.net Another innovative approach is the use of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, which has been successfully applied to tetrazole synthesis. nih.govresearchgate.netnih.gov

In-Depth Mechanistic Investigations of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product outcomes. The formation of 5-substituted-1H-tetrazoles from nitriles and azides is a subject of ongoing mechanistic debate. nih.govacs.org While often depicted as a concerted [2+3] cycloaddition, computational and experimental evidence suggests that the reaction can also proceed through a stepwise mechanism. researchgate.netacs.org

Density Functional Theory (DFT) calculations have indicated that the reaction may involve a previously unsuspected nitrile activation step that forms an imidoyl azide (B81097) intermediate, which subsequently cyclizes to yield the tetrazole ring. nih.govacs.org The activation barriers for this process have been shown to correlate strongly with the electronic properties of the substituent on the nitrile. nih.govacs.org

Future research should involve a detailed mechanistic investigation into the formation of this compound. Such studies would clarify the precise pathway, identify key intermediates and transition states, and quantify the kinetic and thermodynamic parameters of the reaction. This knowledge would be invaluable for rationally designing reaction conditions to maximize yield and minimize byproducts.

Exploration of Emerging Catalytic Systems

Catalysis is a cornerstone of modern, sustainable chemistry. The development of novel catalytic systems for tetrazole synthesis has enabled reactions to proceed under milder conditions with greater efficiency and selectivity. For this compound, exploring a range of emerging catalysts could lead to breakthrough synthetic methods.

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. rsc.org Systems based on magnetic nanoparticles, such as those functionalized with iron oxide (Fe₃O₄), have been successfully employed, allowing for simple recovery of the catalyst using an external magnet. jsynthchem.comchemistryresearches.irresearchgate.net Other promising heterogeneous systems include copper nanoparticles on carbon (Cu/C) and various nanomaterials. rsc.orgsemanticscholar.org Zirconium-based magnetic catalysts have also proven effective for synthesizing a wide array of 5-substituted-1H-tetrazoles. chemistryresearches.ir

The table below summarizes various catalytic systems that have been reported for the synthesis of tetrazole derivatives, suggesting potential starting points for developing a catalyzed synthesis of this compound.

| Catalyst System | Starting Materials | Conditions | Key Advantages |

| Copper (II) Complex | Nitriles, Sodium Azide | Mild conditions, DMSO solvent | High yields, avoids toxic reagents. jchr.org |

| Fe₃O₄@SiO₂-SO₃H | Nitriles, Sodium Azide | Benign conditions | Magnetically reusable, easy separation, good yields. jsynthchem.com |

| Cu/C Nanoparticles | Aldehydes, Hydroxylamine (B1172632), Sodium Azide | One-pot, mild conditions | Reusable catalyst, readily available starting materials. semanticscholar.org |

| Zr₀.₂₅Zn₀.₂₅Cu₀.₅Fe₂O₄ | Nitriles, Sodium Azide | DMF, 120 °C | High efficiency, reusable magnetic catalyst. chemistryresearches.ir |

Integrated Experimental and Computational Approaches for Structure-Reactivity Correlation

The synergy between experimental synthesis and computational chemistry provides a powerful platform for understanding and predicting chemical behavior. For this compound, an integrated approach can establish crucial structure-reactivity relationships.

Density Functional Theory (DFT) has become an indispensable tool for studying tetrazole derivatives. acs.org DFT calculations can determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Egap), and the molecular electrostatic potential (MEP). nih.govacs.orgaminer.org These parameters offer deep insights into a molecule's kinetic stability, reactivity, and potential interaction sites. nih.govaminer.org For example, the HOMO-LUMO gap is a critical indicator of chemical stability, while the MEP can reveal sites susceptible to nucleophilic or electrophilic attack. nih.govmdpi.com

Computational studies can also clarify the relative stability of the two possible tautomeric forms of the tetrazole ring (1H and 2H), which often coexist in solution and can influence the molecule's biological and material properties. nih.govnih.govacs.org By correlating these theoretical predictions with experimental observations, researchers can build robust models that predict the reactivity of this compound and guide the rational design of new derivatives with tailored properties.

| Computational Parameter | Significance in Tetrazole Chemistry |

| HOMO/LUMO Energies | Determine the molecule's electron-donating and accepting capabilities. |

| HOMO-LUMO Gap (Egap) | Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electrophilic and nucleophilic sites for reactions. aminer.org |

| Dual Descriptor Index | Precisely reveals local electrophilic and nucleophilic sites within the molecule. aminer.org |

| Tautomer Stability Calculation | Predicts the predominant tautomeric form (1H vs. 2H) under different conditions. nih.govnih.gov |

Expansion into Advanced Functional Materials Research

The unique structural and electronic properties of the tetrazole ring make it a valuable building block for a wide range of advanced functional materials. bohrium.com Future research should explore the incorporation of this compound into such materials.

High-Energy Materials: Tetrazoles are characterized by a high nitrogen content and a large positive heat of formation, making them a focus of research for high-performance explosives and propellants. wikipedia.orgicm.edu.plat.uaacs.org The resulting combustion products, primarily nitrogen gas and water, are environmentally benign. wikipedia.org While the tolylsulfanylmethyl substituent may need modification, the underlying scaffold is a prime candidate for developing next-generation energetic materials. wikipedia.org

Metal-Organic Frameworks (MOFs): The four nitrogen atoms of the tetrazole ring are excellent coordinating agents for metal ions, enabling the construction of porous metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.net These materials possess vast internal surface areas and tunable pore sizes, making them highly suitable for applications in gas storage and separation (e.g., CO₂ capture) and heterogeneous catalysis. rsc.orgrsc.orgresearchgate.netewha.ac.kr this compound could serve as a novel organic linker to create MOFs with unique topologies and functionalities, potentially enhanced by the presence of the sulfur atom. jove.com

Corrosion Inhibitors: Tetrazole derivatives have been investigated as effective corrosion inhibitors for metals such as copper. nih.govacs.org DFT studies have shown that these molecules can adsorb onto metal surfaces, forming a protective barrier. nih.govacs.org The sulfur atom in this compound could enhance its binding affinity to metal surfaces, making it a potentially superior corrosion inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.